molecular formula C16H11ClFNOS B14913670 n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide

n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide

Cat. No.: B14913670
M. Wt: 319.8 g/mol
InChI Key: OYOWMVKZNCOFSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide is a synthetic organic compound with the molecular formula C16H11ClFNOS and a molecular weight of 319.78 g/mol . This compound belongs to the class of benzo[b]thiophenes, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[b]thiophene derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of the benzyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H11ClFNOS

Molecular Weight

319.8 g/mol

IUPAC Name

N-benzyl-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H11ClFNOS/c17-14-12-7-6-11(18)8-13(12)21-15(14)16(20)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20)

InChI Key

OYOWMVKZNCOFSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.